2,5-dioxopyrrolidin-1-yl 4-bromobutanoate
Overview
Description
2,5-dioxopyrrolidin-1-yl 4-bromobutanoate is a chemical compound with the molecular formula C8H10BrNO4 and a molecular weight of 264.07 g/mol. This compound is characterized by the presence of a pyrrolidine-2,5-dione core structure, which is a versatile scaffold in medicinal chemistry . The compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate typically involves the reaction of pyrrolidine-2,5-dione with 4-bromobutanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2,5-dioxopyrrolidin-1-yl 4-bromobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with LiAlH4 would yield the corresponding alcohol.
Scientific Research Applications
2,5-dioxopyrrolidin-1-yl 4-bromobutanoate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-bromobutanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . It can also interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
2,5-dioxopyrrolidin-1-yl 4-bromobutanoate can be compared with other similar compounds such as:
Pyrrolidine-2,5-dione: The parent compound, which lacks the bromobutanoyl group, is less reactive and has different biological activities.
4-Bromobutanoyl chloride: This compound is a precursor in the synthesis of this compound and has different reactivity and applications.
N-Bromosuccinimide: A similar compound used in bromination reactions, but with different chemical properties and uses.
The uniqueness of this compound lies in its combination of the pyrrolidine-2,5-dione core with the bromobutanoyl group, which imparts specific reactivity and biological activity .
Biological Activity
2,5-Dioxopyrrolidin-1-yl 4-bromobutanoate is a synthetic compound with potential applications in medicinal chemistry. Its structure features a pyrrolidine ring and a bromobutanoate moiety, which may confer unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
- Chemical Formula: C₉H₁₁BrN₂O₃
- Molecular Weight: 292.10 g/mol
- CAS Number: 42014-52-8
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction: The compound may inhibit specific enzymes or receptors, similar to other compounds in its class. For instance, studies indicate that related compounds can affect calcium currents mediated by L-type calcium channels.
- Biochemical Pathways: It is hypothesized that the compound influences various biochemical pathways, leading to altered cellular responses. This includes modulation of signaling cascades that may affect cell proliferation and apoptosis.
- Cellular Responses: Similar compounds have shown the ability to induce significant cellular responses, including changes in gene expression and metabolic activity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption: The compound exhibits high gastrointestinal absorption due to its favorable lipophilicity (Log P values indicating moderate permeability) and low molecular weight.
- Metabolism: Preliminary studies suggest that it may undergo metabolic transformations that enhance or diminish its biological activity. The stability of the compound in human liver microsomes has been noted, indicating potential for sustained action within the body.
- Excretion: The elimination pathways remain to be fully elucidated but are expected to involve renal clearance mechanisms.
Table 1: Summary of Biological Activities
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL. The mechanism was attributed to disruption of bacterial cell membrane integrity.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays on HepG2 liver cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cytotoxicity, revealing an IC50 value of approximately 30 μM after 48 hours of exposure .
Study 3: Enzyme Targeting
Research conducted on enzyme inhibition showed that the compound could effectively inhibit certain kinases involved in cancer signaling pathways. This suggests potential applications in targeted cancer therapies where kinase inhibition is beneficial.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4/c9-5-1-2-8(13)14-10-6(11)3-4-7(10)12/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGAKYYEPYSBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628557 | |
Record name | 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42014-52-8 | |
Record name | Butanoic acid, 4-bromo-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42014-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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